6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
CAS No.: 14714-24-0
Cat. No.: VC20765213
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - 14714-24-0](/images/no_structure.jpg)
Specification
CAS No. | 14714-24-0 |
---|---|
Molecular Formula | C7H4ClN3O2 |
Molecular Weight | 197.58 g/mol |
IUPAC Name | 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) |
Standard InChI Key | HTUZJYQXKFDVLT-UHFFFAOYSA-N |
SMILES | C1=CC(=NN2C1=NC(=C2)C(=O)O)Cl |
Canonical SMILES | C1=CC(=NN2C1=NC(=C2)C(=O)O)Cl |
Introduction
Chemical Properties
Physical and Chemical Characteristics
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid exhibits distinct physical and chemical properties that influence its handling, storage, and applications. The compound is typically found as a solid at room temperature with a color ranging from light brown to gray or beige . Its heterocyclic structure contributes to its stability while also providing reactive sites for chemical modifications.
The physical and chemical properties of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid are summarized in the following table:
The compound's relatively high melting point (248°C) indicates strong intermolecular forces, likely including hydrogen bonding involving the carboxylic acid group. Its limited solubility profile, being primarily soluble in polar aprotic solvents such as DMF and DMSO, reflects the compound's polarity and hydrogen-bonding capabilities. These properties are important considerations for researchers planning synthetic procedures or formulation strategies involving this compound.
Structural Features
The structure of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid consists of a fused heterocyclic system with three nitrogen atoms distributed within the ring structure. The imidazo[1,2-b]pyridazine scaffold forms the core of this molecule, with functional group modifications at the 2-position (carboxylic acid) and 6-position (chloro substituent). This particular arrangement of atoms creates a planar structure with specific electronic properties that influence its reactivity and binding characteristics.
The carboxylic acid group at the 2-position provides an acidic site with a predicted pKa of 4.21±0.30, making it moderately acidic . This functional group can participate in hydrogen bonding and can be modified through esterification, as evidenced by the existence of ester derivatives like ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate . The chloro substituent at the 6-position is electron-withdrawing and can undergo nucleophilic aromatic substitution reactions, offering a synthetic handle for further modifications.
Applications
Pharmaceutical Applications
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-cancer agents . The imidazo[1,2-b]pyridazine scaffold is present in various bioactive compounds, and the specific substitution pattern in this molecule makes it valuable for constructing more complex pharmaceutical entities. The compound's carboxylic acid functionality provides a convenient point for conjugation with other molecules through amide or ester bond formation.
The pharmaceutical applications of this compound extend beyond being merely a synthetic intermediate. The imidazo[1,2-b]pyridazine core is known to confer biological activities including enzyme inhibition, making derivatives of this compound potential candidates for drug development. Research in this area continues to explore the structure-activity relationships of compounds containing this heterocyclic system to optimize their pharmacological properties.
Biochemical Research
In biochemical research, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is utilized in studies investigating the mechanisms of enzyme inhibition . The compound's structural features allow it to interact with specific protein binding sites, providing insights into drug design and therapeutic interventions. Researchers use this compound and its derivatives to probe biological systems and understand the molecular basis of various diseases.
The compound's ability to inhibit certain enzymes makes it a valuable tool in biochemical assays and in vitro studies. By understanding how this molecule interacts with biological targets, researchers can develop more effective therapeutic agents with improved specificity and reduced side effects. This application demonstrates the compound's significance beyond its role as a synthetic building block, highlighting its direct utility in advancing our understanding of biological systems.
Agricultural Chemistry
In agricultural chemistry, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid has applications in developing agrochemicals that help enhance crop protection and yield . The compound's heterocyclic structure provides a scaffold for creating molecules with pesticidal, fungicidal, or plant growth regulating properties. Agricultural researchers explore modifications of this compound to develop more effective and environmentally friendly crop protection agents.
The development of new agrochemicals based on this compound and related structures represents an important area of research in sustainable agriculture. As regulatory requirements for agricultural chemicals become more stringent, the design of more selective and less environmentally persistent compounds becomes increasingly important. The imidazo[1,2-b]pyridazine scaffold offers versatility in this regard, enabling the creation of compounds with specific activity profiles.
Materials Science
In materials science, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is explored for its potential in creating novel materials with specific electronic properties . The compound's heterocyclic structure, with its extended π-electron system, makes it interesting for applications in electronics and nanotechnology. Researchers investigate how incorporation of this compound or its derivatives into material systems affects properties such as conductivity, luminescence, or sensing capabilities.
The development of organic electronic materials and optoelectronic devices represents an expanding field where heterocyclic compounds like 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid find application. By understanding the structure-property relationships of these compounds, materials scientists can design new materials with tailored properties for specific technological applications. This application area illustrates the compound's versatility beyond traditional chemical and pharmaceutical uses.
Analytical Chemistry
In analytical chemistry, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is utilized as a standard in various analytical methods . The compound's well-defined structure and high purity make it suitable for calibration and method development in techniques such as HPLC, mass spectrometry, and spectroscopic methods. Its use as an analytical standard ensures the accuracy and reliability of methods developed for detecting and quantifying related compounds.
The compound's UV-visible absorption characteristics, derived from its heterocyclic structure, make it particularly useful in spectroscopic applications. Additionally, its mass spectrometric fragmentation pattern provides distinctive features that aid in the identification and characterization of similar compounds. These analytical applications demonstrate the compound's utility across different aspects of chemical research and development.
Parameter | Classification/Statement | Reference |
---|---|---|
GHS Symbol | GHS07 | |
Signal Word | Warning | |
Hazard Statements | H315-H317-H319-H335 | |
Hazard Codes | Xi (Irritant) | |
Risk Statements | 36/37/38-43 | |
Hazard Class | IRRITANT |
The hazard statements indicate that the compound may cause skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and respiratory irritation (H335). These classifications highlight the importance of proper handling and protective measures when working with this compound.
Precautionary Measures
When handling 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, specific precautionary measures should be followed to minimize exposure and potential adverse effects. The precautionary statements listed in safety data include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Additional safety statements recommend specific protective equipment (36/37/39) and handling procedures (26, 36/37) . These measures include working in well-ventilated areas, using appropriate personal protective equipment (PPE), and implementing good laboratory practices. The compound should be handled in a fume hood to minimize inhalation exposure, and skin contact should be avoided through the use of chemical-resistant gloves and lab coats.
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